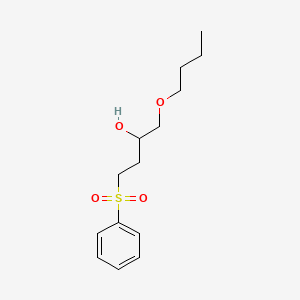
4-(Benzenesulfonyl)-1-butoxybutan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-1-butoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives These compounds are known for their versatile applications in organic synthesis and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-butoxybutan-2-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-butoxybutan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-1-butoxybutan-2-OL has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-butoxybutan-2-OL involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often mediated by the formation of a sulfonyl-enzyme complex, which can be stable for extended periods.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as an enzyme inhibitor.
Benzenesulfonic acid: A simpler sulfonyl compound with applications in detergents and pharmaceuticals.
Uniqueness
4-(Benzenesulfonyl)-1-butoxybutan-2-OL is unique due to the presence of both benzenesulfonyl and butoxybutanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
828921-95-5 |
|---|---|
Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-butoxybutan-2-ol |
InChI |
InChI=1S/C14H22O4S/c1-2-3-10-18-12-13(15)9-11-19(16,17)14-7-5-4-6-8-14/h4-8,13,15H,2-3,9-12H2,1H3 |
InChI Key |
PVQWVUUDYUIBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CCS(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















